Lipophilicity (LogP) Differentiation Versus 4-Chloro, Meta-Fluoro, and Benzylic Analogs
The target compound exhibits a computed LogP of 2.72 , which is 0.18 log units lower than the meta-fluoro regioisomer N-(3-fluoro-5-methylphenyl)-2-methyloxolan-3-amine (XLogP3-AA 2.9) [1], 0.68 log units lower than the 4-chloro congener N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (XLogP3-AA 3.4) [2], and 0.43 log units higher than the benzylic-amine analog 3-[(4-fluoro-2-methylphenyl)methyl]-2-methyloxolan-3-amine (LogP 2.29) [3]. The within-class LogP range of 1.11 units (2.29–3.40) illustrates that even modest structural changes produce lipophilicity shifts exceeding the 0.5 log-unit threshold considered meaningful for permeability and solubility classification.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 2.72 (computed, Leyan database) |
| Comparator Or Baseline | N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine LogP 2.9; N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine LogP 3.4; 3-[(4-Fluoro-2-methylphenyl)methyl]-2-methyloxolan-3-amine LogP 2.29 |
| Quantified Difference | ΔLogP = −0.18 (vs. meta-F); −0.68 (vs. 4-Cl); +0.43 (vs. benzylic analog) |
| Conditions | Computed LogP values from different sources: Leyan internal algorithm vs. PubChem XLogP3-AA vs. Chem-space computed LogP; direct experimental LogP measurements not available for these compounds. |
Why This Matters
A LogP difference of 0.68 between the target and the 4-chloro analog can alter predicted membrane permeability category and oral absorption classification, making the target preferable when lower lipophilicity is desired to reduce hERG, phospholipidosis, or metabolic clearance risk.
- [1] PubChem Compound Summary CID 75525403. N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine. XLogP3-AA 2.9, TPSA 21.3 Ų, HBA 3. View Source
- [2] PubChem Compound Summary CID 75525383. N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine. XLogP3-AA 3.4, TPSA 21.3 Ų, HBA 2. View Source
- [3] Chem-space. 3-[(4-Fluoro-2-methylphenyl)methyl]-2-methyloxolan-3-amine, Catalog CSCS00006821419. LogP 2.29, TPSA 35 Ų, RotB 3. View Source
